8-Methoxy-2,2-dimethylchroman-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,2-dimethylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,2-dimethyl-1,3-dioxane-4,6-dione as a starting material, which undergoes a series of reactions including methylation and cyclization to form the desired chromanone structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted chromanones and dihydrochromanones, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Methoxy-2,2-dimethylchroman-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound modulates pathways related to apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
Chroman-4-one: Lacks the methoxy group and exhibits different biological activities.
2,2-Dimethylchroman-4-one: Similar structure but without the methoxy group, leading to variations in reactivity and applications.
Uniqueness: 8-Methoxy-2,2-dimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its antioxidant activity and potential therapeutic applications .
Properties
IUPAC Name |
8-methoxy-2,2-dimethyl-3H-chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)15-12/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVAFZFSGRBVBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15496-18-1 |
Source
|
Record name | 8-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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